molecular formula C17H18N2O5S2 B3014241 methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate CAS No. 877656-52-5

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B3014241
CAS No.: 877656-52-5
M. Wt: 394.46
InChI Key: ULUCMVSSADSJSJ-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a 3,4-dimethoxyphenyl substituent at position 3, a sulfanyl (-S-) linker at position 2, and a methyl acetate group. This structure combines electron-rich aromatic systems with a polar ester moiety, making it a candidate for pharmacological applications, particularly in kinase inhibition or antimicrobial research . Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds like ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, where thiol-containing intermediates react with halogenated precursors .

Properties

IUPAC Name

methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-22-12-5-4-10(8-13(12)23-2)19-16(21)15-11(6-7-25-15)18-17(19)26-9-14(20)24-3/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUCMVSSADSJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The sulfanyl acetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s methyl ester is simpler to synthesize than analogs requiring multi-step functionalization (e.g., BI63375’s fluorobenzyl group) .
  • Pharmacological Potential: The 3,4-dimethoxyphenyl group in the target compound may confer antioxidant or kinase-inhibitory activity, akin to related dimethoxy-substituted heterocycles .
  • Limitations : Lack of fluorine or bulky substituents (e.g., cyclohexyl in BJ97926) may render the target compound less metabolically stable or target-specific compared to advanced analogs .

Biological Activity

Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique thienopyrimidine core with a methyl ester and a 3,4-dimethoxyphenyl substituent. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Common methods include:

  • Reagents : Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols).
  • Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for monitoring the synthesis process.

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator . The compound's mechanism of action likely involves:

  • Binding to Molecular Targets : It interacts with specific enzymes or receptors, modulating their activity.
  • Biological Effects : This modulation can lead to significant biological effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thienopyrimidine derivatives. This compound has shown promise against both Gram-positive and Gram-negative bacteria.

Study FocusResults
Antibacterial Activity Inhibition zones were measured against various microorganisms using standard methods.
Concentration Tested 100 μg/mL solutions were utilized in testing.

Case Studies

  • Cell Proliferation Inhibition : A study demonstrated that the compound significantly inhibited the growth of several cancer cell lines through apoptosis induction.
  • Antimicrobial Testing : In vitro tests showed effective inhibition of bacterial growth in cultures treated with the compound compared to controls.

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